molecular formula C6H14Cl2N2O2 B038036 Methyl Piperazine-2-carboxylate Dihydrochloride CAS No. 122323-88-0

Methyl Piperazine-2-carboxylate Dihydrochloride

Cat. No.: B038036
CAS No.: 122323-88-0
M. Wt: 217.09 g/mol
InChI Key: ZBYFDUSYNDLSND-UHFFFAOYSA-N
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Description

Methyl Piperazine-2-carboxylate Dihydrochloride is a high-purity, protected piperazine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a critical chiral building block for the synthesis of complex molecules, particularly in the development of novel pharmacologically active agents. Its structure, featuring a piperazine ring with a carboxylate ester moiety, makes it a versatile scaffold for constructing diverse chemical libraries. Researchers utilize this dihydrochloride salt to enhance solubility and handling in organic synthesis.

Properties

IUPAC Name

methyl piperazine-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYFDUSYNDLSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375152
Record name Methyl Piperazine-2-carboxylate Dihydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID30375152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122323-88-0
Record name Methyl Piperazine-2-carboxylate Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122323-88-0
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Preparation Methods

Hydrogenation of Pyrazine Precursors

A widely employed method involves the hydrogenation of pyrazine-2-carboxylate esters. For example, pyrazine-2-carboxylic acid methyl ester undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure hydrogen (50 psi) at 80°C for 12 hours. This step reduces the aromatic pyrazine ring to a piperazine structure while preserving the ester functionality. The reaction typically achieves an 80.2% yield with 98.2% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Stereochemical Control

The stereochemistry of the final product is influenced by the choice of starting materials. For instance, (S,S)-N,N’-bisnosyl diamine reacts with diphenylvinylsulfonium triflate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form protected piperazines. Subsequent deprotection with hydrochloric acid yields the desired (R)-enantiomer of methyl piperazine-2-carboxylate dihydrochloride.

Carbodiimide-Mediated Coupling Reactions

EDC·HCl and DMAP Activation

Chromone-2-carboxylic acid derivatives are coupled with piperazine precursors using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). This method, conducted in dichloromethane (DCM) at room temperature, facilitates amide bond formation between the carboxylic acid and piperazine’s secondary amine. After 12–24 hours, the crude product is purified via flash chromatography, yielding 27.6% of the target compound.

Solvent and Base Optimization

The reaction’s efficiency depends on solvent polarity and base selection. Triethylamine (TEA) is preferred over weaker bases due to its ability to neutralize HCl byproducts, preventing unwanted side reactions. Acetonitrile (ACN) enhances reaction rates compared to DCM, as observed in the synthesis of 2-methylpiperazine lomefloxacin derivatives.

Acid-Catalyzed Esterification and Salt Formation

Hydrochloric Acid-Mediated Salt Precipitation

The dihydrochloride salt is formed by treating the free base with concentrated hydrochloric acid (6 M) in a 95% ethanol-water mixture. Refluxing for 2–6 hours ensures complete protonation of both piperazine nitrogens. Subsequent pH adjustment to 5–6 using glacial acetic acid precipitates the dihydrochloride salt, which is washed with cold water and ethanol to remove impurities.

Crystallization and Purity Control

Industrial-scale processes employ recrystallization from ethanol-water mixtures to achieve >99% purity. Parameters such as cooling rate (0–5°C) and solvent ratios are critical for controlling crystal morphology and minimizing residual solvents.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired side reactions during synthesis, the piperazine nitrogen is protected with a Boc group. For example, methyl 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate is synthesized by reacting methyl piperazine-2-carboxylate with di-tert-butyl dicarbonate in DCM. The Boc group is later removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine.

Nosyl Group Deprotection

In stereospecific syntheses, the nosyl (o-nitrobenzenesulfonyl) group is removed using thiophenol or mercaptoethanol in the presence of potassium carbonate. This method preserves the ester functionality and chiral integrity of the piperazine ring.

Industrial-Scale Production Considerations

Cyclization Reactors and Catalysts

Large-scale cyclization reactions utilize continuous-flow reactors to enhance heat transfer and reduce reaction times. Catalysts such as DBU are recycled via distillation, lowering production costs. The Ugi reaction and aziridine ring-opening are preferred for their high atom economy and scalability.

Purification Techniques

Flash chromatography with gradients of dichloromethane and ethyl acetate removes unreacted starting materials and byproducts. On industrial scales, simulated moving bed (SMB) chromatography improves yield and reduces solvent consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl piperazine-2-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various piperazine derivatives .

Scientific Research Applications

Methyl piperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl piperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. For example, in the context of drug development, the compound may act as an inhibitor of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥98% .
  • Biological Activity : Enhances RNA methylation (m⁶A) by 1.5-fold via modulation of the METTL3/METTL14/WTAP complex. At 25 µM, it improves the dissociation constant (KD) of the METTL3•SAM complex to 13.7 nM .
  • Applications : Used in biochemical research targeting epigenetic regulation .

Comparison with Structurally Similar Compounds

Ethyl Piperazine-2-carboxylate Dihydrochloride

  • Molecular Formula : C₇H₁₄Cl₂N₂O₂.
  • Key Differences : Ethyl ester substitution (vs. methyl) increases lipophilicity.
  • Applications : Similar use as a building block in medicinal chemistry but with altered pharmacokinetics due to the ethyl group .

Methyl 1-Methylpiperazine-2-carboxylate

  • Molecular Formula : C₇H₁₄N₂O₂.
  • Activity: No direct activity data reported; structural similarity suggests reduced efficacy compared to the parent compound.

Methyl Piperidine-3-carboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂.
  • Key Differences : Piperidine ring (6-membered, one nitrogen) instead of piperazine (6-membered, two nitrogens).
  • Biological Activity : Enhances m⁶A methylation by 1.2-fold (lower than methyl piperazine-2-carboxylate) and improves KD to 4.7 nM at 1–100 nM concentrations .

Trilaciclib Dihydrochloride

  • Molecular Formula : C₂₄H₃₀N₈O·2HCl.
  • Key Differences: Complex pyrazino-piperazine derivative with a pyridine moiety.
  • Applications : CDK4/6 inhibitor approved for cancer therapy, highlighting the versatility of piperazine derivatives in drug development .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Activity/Application Solubility Enhancement Strategy
Methyl Piperazine-2-carboxylate Dihydrochloride C₆H₁₂N₂O₂·2HCl 217.09 Enhances m⁶A methylation (1.5-fold) Dihydrochloride salt
Ethyl Piperazine-2-carboxylate Dihydrochloride C₇H₁₄Cl₂N₂O₂ ~229.06* Building block for drug synthesis Dihydrochloride salt
Methyl 1-Methylpiperazine-2-carboxylate C₇H₁₄N₂O₂ 158.20 N/A (structural analog) Free base
Methyl Piperidine-3-carboxylate Hydrochloride C₇H₁₄ClNO₂ 179.65 Enhances m⁶A methylation (1.2-fold) Hydrochloride salt
Trilaciclib Dihydrochloride C₂₄H₃₀Cl₂N₈O 519.48 CDK4/6 inhibition for cancer therapy Dihydrochloride salt

*Calculated based on molecular formula.

Structural and Functional Insights

  • Impact of Ester Groups : Methyl and ethyl esters influence lipophilicity, affecting membrane permeability and target engagement .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vitro assays .
  • Ring Substitutions : Piperazine (two nitrogens) vs. piperidine (one nitrogen) alters hydrogen-bonding capacity and enzymatic interactions .

Biological Activity

Methyl piperazine-2-carboxylate dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H12N2O2·2HCl and a molecular weight of 180.63 g/mol. It is classified as a piperazine derivative, which is known for its significant biological activities. The compound appears as a solid at room temperature and is often utilized in pharmaceutical research due to its potential therapeutic properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound acts as a ligand for neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can influence signal transduction pathways, leading to alterations in neuronal activity .
  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties. This compound has shown activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Anticancer Potential : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent activity .

Antimicrobial Activity

The compound's effectiveness against various pathogens has been documented in several studies:

Pathogen MIC (μg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus4–8
Mycobacterium smegmatis4–8
H37Rv strain of Mycobacterium tuberculosis0.5–1.0

These findings highlight the potential of this compound as an antimicrobial agent .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell growth:

Cell Line IC50 (μM)
MDA-MB-2310.126
MCF-717.02

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting its potential for therapeutic use in oncology .

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the effectiveness of this compound against drug-resistant bacterial strains. The results indicated significant antimicrobial activity, particularly against MRSA, supporting its potential use in treating resistant infections .
  • Investigation into Anticancer Effects : In a preclinical study, this compound was administered to mice with implanted tumors. The compound significantly reduced tumor size compared to control groups, demonstrating its efficacy as an anticancer agent .

Q & A

Q. What are the critical physicochemical properties of Methyl Piperazine-2-carboxylate Dihydrochloride for experimental handling?

Answer: Key properties include:

  • Melting Point : 258°C (observed in its dihydrochloride form) .
  • Solubility : Insoluble in water but soluble in polar organic solvents (e.g., DMSO, methanol) .
  • Stability : Stable under dry, room-temperature conditions but decomposes upon exposure to oxidants, releasing toxic gases (e.g., CO, HCl) .
  • Molecular Weight : ~203.07 g/mol (for the (R)-enantiomer dihydrochloride) .
    Methodological Note : Use differential scanning calorimetry (DSC) to confirm thermal stability and Karl Fischer titration for moisture content analysis .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: Synthesis typically involves:

Condensation Reactions : Reacting piperazine derivatives with methylating agents (e.g., methyl chloroformate) in anhydrous solvents like dichloromethane .

Salt Formation : Treating the free base with concentrated HCl to form the dihydrochloride salt .

Purification : Recrystallization from ethanol or methanol to achieve >98% purity .
Key Reference : Optimize reaction temperatures (e.g., 140°C for condensation steps) and stoichiometric ratios to minimize side products .

Q. What analytical techniques validate the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and quantify impurities .
  • NMR : Confirm structural integrity via 1^1H and 13^{13}C NMR in DMSO-d6_6 or D2_2O .
  • LC-MS : Detect trace impurities and confirm molecular ion peaks (e.g., [M+H]+^+) .
    Note : Cross-reference with pharmacopeial standards for regulatory compliance .

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust or decomposition products .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
    Critical Hazard : Decomposition releases HCl gas; monitor air quality with pH strips .

Q. How should this compound be stored to prevent degradation?

Answer:

  • Conditions : Store in airtight containers at room temperature (20–25°C), protected from light and moisture .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to establish shelf life .
    Caution : Prolonged storage may increase toxicity; request updated SDS if stored >6 months .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Catalysis : Add triethylamine to scavenge HCl and drive salt formation .
  • Temperature Control : Maintain 140°C during condensation to avoid intermediate decomposition .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .

Q. What strategies resolve discrepancies in reported solubility data for this compound?

Answer:

Reproduce Conditions : Test solubility in DMSO, methanol, and water at 25°C and 50°C .

Advanced Characterization : Use dynamic light scattering (DLS) to detect colloidal aggregates .

Cross-Reference : Compare data with structurally similar piperazine dihydrochlorides (e.g., flunarizine derivatives) .
Note : Document solvent purity and equilibration time to ensure reproducibility .

Q. How can researchers characterize degradation products under accelerated stability testing?

Answer:

  • LC-HRMS : Identify degradation products (e.g., piperazine-2-carboxylic acid) via high-resolution mass spectrometry .
  • NMR Stability Studies : Analyze 1^1H NMR shifts in D2_2O to detect hydrolytic decomposition .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during thermal degradation .
    Key Insight : Degradation pathways often involve HCl loss or oxidation of the piperazine ring .

Q. What methodologies detect trace impurities in this compound?

Answer:

  • HPLC with Charged Aerosol Detection (CAD) : Quantify non-UV-active impurities (e.g., inorganic salts) .
  • Ion Chromatography : Detect chloride counterion stoichiometry and residual HCl .
  • Reference Standards : Use pharmacopeial impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for spiking studies .

Q. How can computational modeling aid in structural analysis of this compound?

Answer:

  • DFT Calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data .
  • Molecular Docking : Study interactions with biological targets (e.g., ion channels) to guide derivatization .
  • pKa Prediction : Use software like MarvinSuite to estimate protonation states in aqueous media .
    Validation : Cross-check computational results with X-ray crystallography (if available) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperazine-2-carboxylate Dihydrochloride
Reactant of Route 2
Methyl Piperazine-2-carboxylate Dihydrochloride

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